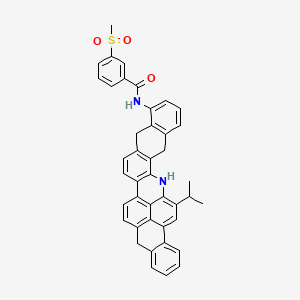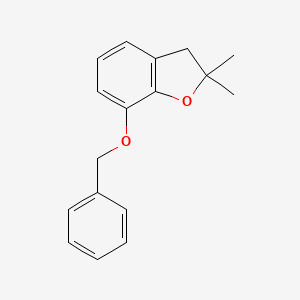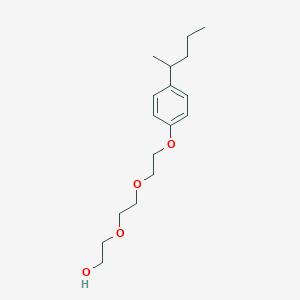
2-(2-(2-(4-(Pentan-2-yl)phenoxy)ethoxy)ethoxy)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(2-(4-(Pentan-2-yl)phenoxy)ethoxy)ethoxy)ethanol is an organic compound characterized by its complex structure, which includes a phenoxy group substituted with a pentan-2-yl chain and multiple ethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(4-(Pentan-2-yl)phenoxy)ethoxy)ethoxy)ethanol typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-(Pentan-2-yl)phenol. This can be achieved through the alkylation of phenol with 2-pentanol in the presence of an acid catalyst.
Etherification: The next step involves the etherification of 4-(Pentan-2-yl)phenol with ethylene oxide to introduce the ethoxy groups. This reaction is typically carried out under basic conditions using a strong base like sodium hydroxide.
Further Etherification: The intermediate product is then subjected to further etherification with additional ethylene oxide to achieve the desired structure of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 2-(2-(2-(4-(Pentan-2-yl)phenoxy)ethoxy)ethoxy)ethanol can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers or amines, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-(2-(4-(Pentan-2-yl)phenoxy)ethoxy)ethoxy)ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: Investigated for its potential as a surfactant or emulsifying agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of specialty chemicals, including lubricants, detergents, and coatings.
Mecanismo De Acción
The mechanism by which 2-(2-(2-(4-(Pentan-2-yl)phenoxy)ethoxy)ethoxy)ethanol exerts its effects depends on its application:
Surfactant Properties: The compound can reduce surface tension and form micelles, which is useful in emulsification and solubilization processes.
Drug Delivery: In drug delivery systems, it can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(2-(4-(1,1,3,3-Tetramethylbutyl)phenoxy)ethoxy)ethoxy)ethanol: Similar structure but with a different alkyl chain, leading to variations in physical and chemical properties.
2-(2-(2-(4-Nonylphenoxy)ethoxy)ethoxy)ethanol: Another similar compound with a nonyl group instead of a pentan-2-yl group.
Uniqueness
2-(2-(2-(4-(Pentan-2-yl)phenoxy)ethoxy)ethoxy)ethanol is unique due to its specific alkyl chain and multiple ethoxy groups, which confer distinct properties such as solubility, reactivity, and surfactant behavior. These characteristics make it suitable for specialized applications in various fields.
Propiedades
Número CAS |
89231-20-9 |
|---|---|
Fórmula molecular |
C17H28O4 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
2-[2-[2-(4-pentan-2-ylphenoxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C17H28O4/c1-3-4-15(2)16-5-7-17(8-6-16)21-14-13-20-12-11-19-10-9-18/h5-8,15,18H,3-4,9-14H2,1-2H3 |
Clave InChI |
PHEVBSIRSCPWLL-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)C1=CC=C(C=C1)OCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


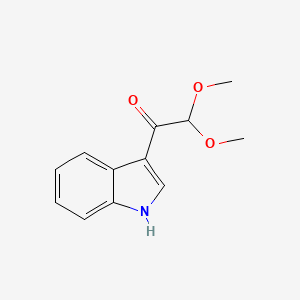
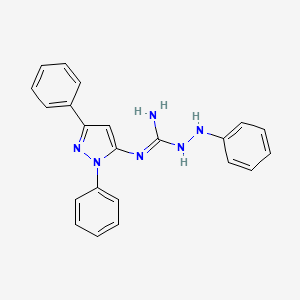
![1-[4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl]ethan-1-one](/img/structure/B12903557.png)
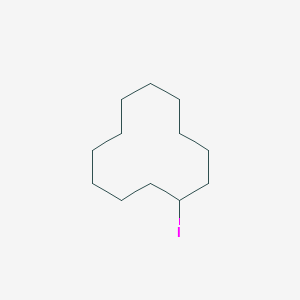
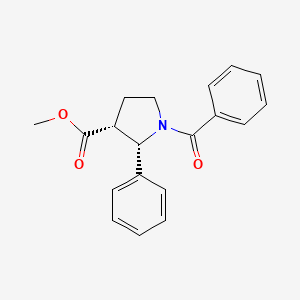
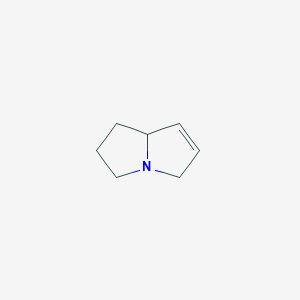
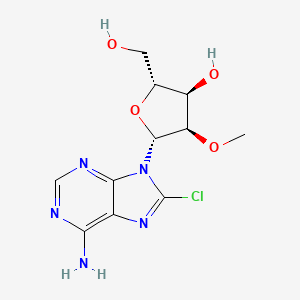
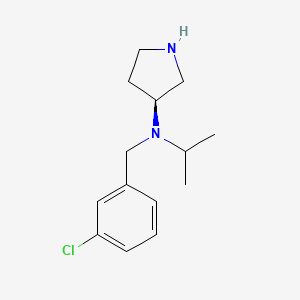
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-chlorobenzamide](/img/structure/B12903597.png)
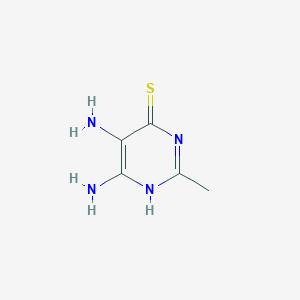
![3,7-Diiododibenzo[b,d]furan](/img/structure/B12903604.png)
